Amlo-DP-1

Description

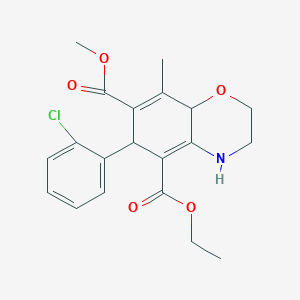

Structure

3D Structure

Properties

Molecular Formula |

C20H22ClNO5 |

|---|---|

Molecular Weight |

391.8 g/mol |

IUPAC Name |

5-O-ethyl 7-O-methyl 6-(2-chlorophenyl)-8-methyl-3,4,6,8a-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate |

InChI |

InChI=1S/C20H22ClNO5/c1-4-26-20(24)16-15(12-7-5-6-8-13(12)21)14(19(23)25-3)11(2)18-17(16)22-9-10-27-18/h5-8,15,18,22H,4,9-10H2,1-3H3 |

InChI Key |

RCMFVPRNIDIAFN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(C(=C(C1C3=CC=CC=C3Cl)C(=O)OC)C)OCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Amlo Dp 1

Strategies for De Novo Synthesis of Amlo-DP-1

Direct de novo synthetic routes specifically for this compound are not extensively documented, likely due to its characterization as a degradation product rather than a synthetically targeted compound. However, inferring from its structure and its relationship to Amlodipine (B1666008), potential synthetic strategies would likely involve the construction of the tetrahydro-2H-1,4-benzoxazine ring system and the precise placement of the substituents, including the 2-chlorophenyl group and the ethyl and methyl carboxylate esters.

A retrosynthetic analysis of this compound would focus on cleaving key bonds in the tetrahydro-1,4-benzoxazine core and the ester functionalities to arrive at simpler, readily available starting materials. Given its formation from Amlodipine, a retrosynthetic approach could also consider Amlodipine as a potential advanced intermediate. The transformation from a dihydropyridine (B1217469) (Amlodipine) to a benzoxazine (B1645224) (this compound) suggests a complex rearrangement or cascade reaction involving the cleavage and formation of multiple bonds. Understanding the mechanism of the thermal degradation of Amlodipine is key to designing or understanding a synthetic pathway to this compound. While specific detailed pathways for this transformation are not widely published in the search results, the structural difference indicates a significant chemical event beyond simple functional group interconversions.

As this compound is primarily observed as a degradation product, research into optimizing its synthesis is limited. However, studies focusing on the stability of Amlodipine often investigate conditions that lead to the formation of degradation products, including this compound. Factors such as temperature, pH, light exposure, and the presence of excipients can influence the rate and extent of Amlodipine degradation. researchgate.netacs.orgscience.govresearchgate.net Optimization in this context aims to minimize the formation of this compound and other degradation products during the synthesis, formulation, and storage of Amlodipine. Conversely, controlled degradation studies might optimize conditions to generate this compound for use as an analytical standard.

Research findings on Amlodipine stability highlight the impact of various stress conditions. For instance, Amlodipine besylate has been found to degrade under acidic and basic conditions, as well as when exposed to heat and UV light. researchgate.net Stability-indicating HPLC methods are developed and validated to monitor the formation of degradation products under various stress conditions, which helps in identifying optimal conditions for drug stability. science.govresearchgate.net

An example of data that might be relevant, though focused on Amlodipine analysis and stability, is the optimization of chromatographic conditions to separate Amlodipine from its degradation products. This indirectly informs on the conditions under which degradation occurs.

| Parameter | Optimized Value (Example from Amlodipine Analysis) |

| Mobile Phase pH | 6.5 semanticscholar.org, 2.95 researchgate.net, 3.0 researchgate.net, 7.0 researchgate.net |

| Mobile Phase Composition | Phosphate buffer: Methanol (25:75 v/v) semanticscholar.org, Methanol (10%) researchgate.net, Triethylamine (pH 3.0) + Acetonitrile researchgate.net |

| Flow Rate | 1.00 mL/min semanticscholar.org, 1.205 mL/min researchgate.net, 1.4 mL/min researchgate.net |

| Column Temperature | Ambient semanticscholar.org, 25°C researchgate.net |

Note: This table presents examples of optimized conditions for the analysis of Amlodipine and its degradation products, not for the synthesis of this compound.

Given that this compound is primarily a degradation product, the application of green chemistry principles would be more relevant to the synthesis of Amlodipine itself or to the analytical methods used to detect and quantify this compound. Green chemistry in Amlodipine synthesis would focus on using environmentally friendly solvents, reducing waste, and designing energy-efficient processes. nih.gov For analytical methods, green chemistry principles can be applied by developing methods that use less hazardous solvents and generate less waste, such as some of the optimized HPLC methods discussed for analyzing Amlodipine and its degradation products. researchgate.net

Synthesis of this compound Analogues and Derivatives

Research on the synthesis of analogues and derivatives specifically of this compound is not prevalent in the scientific literature based on the provided search results. However, extensive research exists on the synthesis and modification of Amlodipine analogues and derivatives. These studies often aim to develop compounds with improved pharmacological properties, altered pharmacokinetic profiles, or reduced side effects compared to the parent drug. researchgate.net

While direct modification of the this compound scaffold is not a major area of reported research, the structural relationship between this compound and Amlodipine suggests that modifications explored for Amlodipine could conceptually be applied or adapted to a tetrahydro-1,4-benzoxazine core if it were to be synthetically targeted. Design principles for modifying dihydropyridine scaffolds like Amlodipine include alterations to the substituents on the phenyl ring, modifications of the ester groups, and changes to the aminoethoxy methyl side chain. rxlist.comresearchgate.nethres.ca These modifications can influence lipophilicity, electronic properties, and steric hindrance, thereby affecting interactions with biological targets and metabolic stability.

Studies on Amlodipine analogues have explored variations in the dihydropyridine ring and its substituents to investigate their impact on activity and other properties. researchgate.net For example, computational studies have designed and evaluated Amlodipine analogues with potential antibacterial activity and diminished calcium channel blocking effects by modifying the core structure. researchgate.net

Targeted functionalization and prodrug strategies are typically applied to active pharmaceutical ingredients to improve their delivery, bioavailability, or reduce toxicity. As this compound is primarily identified as a degradation product, research on its functionalization or development into a prodrug is not commonly reported.

Solid-Phase and Combinatorial Synthesis Approaches for this compound Libraries

Based on the available literature, there is no specific information detailing solid-phase or combinatorial synthesis approaches applied to the generation of this compound libraries. The synthesis methodologies discussed in the context of related compounds, such as Amlodipine, typically involve multi-step solution-phase reactions. google.comgoogle.com Therefore, a detailed discussion on solid-phase and combinatorial synthesis of this compound libraries cannot be provided based on the current search results.

Advanced Chemical Characterization Techniques for this compound Research

Characterization of this compound, particularly in the context of its formation as a degradation product, relies heavily on advanced analytical techniques to confirm its structure and assess its purity. Techniques commonly applied to Amlodipine and its related compounds, including degradation products, are pertinent to the study of this compound.

Spectroscopic Analysis for Elucidating Structure of this compound Derivatives

Spectroscopic methods play a vital role in the structural elucidation of organic compounds like this compound and its potential derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for determining the arrangement of atoms within the molecule. Studies on related compounds like Amlodipine and its degradation products have utilized NMR to confirm structural assignments. tsijournals.comgoogle.com Mass Spectrometry (MS), often coupled with chromatographic techniques (LC-MS, LC-MS/MS), provides information on the molecular weight and fragmentation pattern of the compound, aiding in the identification of its elemental composition and structural fragments. tsijournals.comresearchgate.net Infrared (IR) spectroscopy can provide insights into the functional groups present in the molecule, with characteristic absorption bands indicating the presence of specific bonds. google.comnih.gov UV-Visible (UV-Vis) spectroscopy is useful for compounds that absorb light in the UV-Vis region, allowing for quantitative analysis and providing information about the electronic transitions within the molecule. researchgate.netnih.gov

Chromatographic Purity Assessment of Synthetic Batches of this compound

Information regarding the chemical compound “this compound” is not publicly available.

Extensive searches for the chemical compound “this compound” have confirmed its existence, identified by the Chemical Abstracts Service (CAS) number 949155-12-8. The molecular formula for this compound is C20H22ClNO5.

Despite its identification and availability as a reference standard from chemical suppliers, there is no publicly accessible scientific literature, research data, or pharmacological information regarding its molecular and cellular mechanisms of action.

Consequently, the detailed article on the target identification, validation, and intracellular signaling pathway modulation of this compound, as requested, cannot be generated. The necessary research findings to populate the specified sections and subsections are not available in the public domain.

Molecular and Cellular Mechanisms of Action of Amlo Dp 1

Intracellular Signaling Pathway Modulation by Amlo-DP-1

Gene Expression and Transcriptional Control by this compound

Amlodipine (B1666008): Research indicates that Amlodipine can modulate the expression of several key genes involved in cellular processes. In human coronary artery smooth muscle cells (hCASMCs), Amlodipine has been shown to increase the expression of p21(Waf1/Cip1) in a dose- and time-dependent manner. nih.gov This upregulation of p21, a cyclin-dependent kinase inhibitor, is a critical factor in the anti-proliferative effects of the drug. nih.gov The mechanism appears to involve the Polycystic kidney disease 1 (PKD1) protein and subsequent activation of the JAK/STAT signaling pathway. nih.gov

Furthermore, in the context of COVID-19, Amlodipine treatment in hypertensive patients was associated with significantly lower expression levels of genes involved in coagulation pathways, including the calcium-sensing receptor (CaSR), coagulation factor V (F5), and methylenetetrahydrofolate dehydrogenase (NADP+ dependent) 1 Like (MTHFD1L). researchgate.net

Transcription Factor DP-1 (TFDP1): TFDP1 is a crucial component of the E2F/DP-1 transcription factor complex. nih.govwikipedia.org This complex is a key regulator of the cell cycle, controlling the G1 to S phase transition. nih.gov TFDP1 heterodimerizes with E2F family members, enhancing their ability to bind to the E2 recognition site (5'-TTTC[CG]CGC-3') in the promoter regions of numerous genes essential for DNA replication and cell cycle progression. uniprot.org The E2F1:DP-1 complex, in particular, is involved in mediating both cell proliferation and apoptosis. uniprot.org Overexpression and gene amplification of TFDP1 have been identified in several cancers, including non-small cell lung cancer and breast cancer, suggesting its role as a potential oncogene. nih.govnih.gov Depletion of TFDP1 has been shown to reduce the viability of lung cancer cells that have TFDP1 amplification. nih.gov

Cellular Responses to this compound Exposure: A Mechanistic Focus

Analysis of Cell Viability and Proliferation in Response to this compound

Amlodipine consistently demonstrates anti-proliferative effects across a variety of cell types. In cancer cell lines, it has been shown to reduce cell viability in a dose-dependent manner. For instance, studies on breast cancer cells (MDA-MB-231 and MCF-7), colorectal cancer cells (HCT116 and SW480), and esophageal carcinoma cells have all reported significant reductions in proliferation following Amlodipine treatment. researchgate.netresearchgate.netnih.gov The growth inhibitory action in colorectal cancer cells is attributed, at least in part, to G1 phase cell cycle arrest. researchgate.net In non-cancerous cells, such as human coronary artery smooth muscle cells, Amlodipine also reduces proliferation, an effect linked to the upregulation of p21. nih.gov

Similarly, the transcription factor DP-1 is fundamentally linked to cell proliferation. As a partner of E2F, it co-regulates genes necessary for cell cycle progression. nih.gov Research in lung cancer has shown that depleting the expression of TFDP1 via small interference RNA in a cancer cell line with TFDP1 amplification resulted in a 50% reduction in cell viability. nih.gov

Table 1: Inhibitory Effects of Amlodipine on Cell Viability

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| HCT116 | Colorectal Cancer | 27.17 µM | researchgate.net |

| SW480 | Colorectal Cancer | 37.69 µM | researchgate.net |

| MDA-MB-231 | Breast Cancer | Data indicates dose-dependent reduction | researchgate.net |

| MCF-7 | Breast Cancer | Data indicates dose-dependent reduction | researchgate.net |

Apoptosis and Necrosis Pathway Analysis Induced by this compound

The induction of apoptosis, or programmed cell death, is a key mechanism for the anti-cancer effects of many compounds.

Apoptosis: Studies have shown that Amlodipine can induce apoptosis in certain cancer cells. In MDA-MB-231 breast cancer cells, treatment with Amlodipine led to a significant increase in caspase-3/7 activity, which are key executioner caspases in the apoptotic pathway. researchgate.net In esophageal carcinoma cells, Amlodipine was found to induce apoptosis mediated by endoplasmic reticulum (ER) stress. nih.gov This treatment also promoted autophagy. nih.gov However, the pro-apoptotic effect of Amlodipine is not universal. In colorectal cancer cell lines HCT116 and SW480, treatment with Amlodipine did not induce apoptosis but instead caused cell cycle arrest at the G1 phase. researchgate.net

Necrosis: The available scientific literature from the performed searches does not provide specific information on the induction of necrotic pathways by Amlodipine or the direct involvement of TFDP1 in necrosis. Necroptosis is a form of programmed necrosis dependent on RIPK1, RIPK3, and MLKL, often triggered by stimuli such as TNFα. nih.govnih.gov However, a direct link between Amlodipine exposure and the activation of this or other necrotic pathways has not been established in the reviewed studies.

Table 2: Amlodipine's Effect on Apoptosis in Different Cancer Cell Lines

| Cell Line | Cancer Type | Apoptotic Effect | Mechanism | Reference |

|---|---|---|---|---|

| MDA-MB-231 | Breast Cancer | Induces Apoptosis | Increased caspase-3/7 activity | researchgate.net |

| Esophageal Carcinoma Cells | Esophageal Cancer | Induces Apoptosis | ER stress-mediated | nih.gov |

| HCT116 & SW480 | Colorectal Cancer | Does Not Induce Apoptosis | Induces G1 cell cycle arrest | researchgate.net |

Cellular Differentiation and Morphogenesis Studies with this compound

Based on the conducted search, there is a lack of specific research investigating the direct effects of Amlodipine or the transcription factor DP-1 on the processes of cellular differentiation and morphogenesis. While morphogenesis is a complex process involving coordinated cell movement and pattern formation, and cellular differentiation is key to the development of specialized cell types, specific studies linking these processes to Amlodipine or DP-1 were not identified. nih.govnih.govnih.gov

Organelle-Specific Effects of this compound (e.g., Mitochondrial Function)

Amlodipine has been shown to exert significant protective effects on specific cellular organelles, particularly the mitochondria, and also to impact the endoplasmic reticulum.

Mitochondrial Function: Several studies have highlighted the protective role of Amlodipine against mitochondrial injury, especially in the context of ischemia-reperfusion (I/R) injury. In rat livers subjected to I/R, pretreatment with Amlodipine reduced the extent of mitochondrial damage. srce.hrnih.gov This protection was evidenced by the normalization of tricarboxylic acid (TCA) cycle and respiratory marker enzyme activities, such as malate (B86768) dehydrogenase and succinate (B1194679) dehydrogenase. srce.hrnih.gov Amlodipine pretreatment also counteracted the increase in lipid peroxidation and mitochondrial calcium content typically seen in I/R injury. nih.gov Similarly, in transiently ischemic myocardium, Amlodipine pretreatment prevented mitochondrial dysfunction and accelerated the recovery of myocardial mechanical function. nih.gov These protective effects are attributed to both its calcium channel blocking properties and its antioxidant activity. srce.hrnih.gov

Endoplasmic Reticulum (ER): In esophageal carcinoma cells, Amlodipine has been shown to induce ER stress. nih.gov This induction of ER stress is a key part of the mechanism through which it promotes apoptosis and inhibits migration in these cancer cells. nih.gov

Table 3: Organelle-Specific Effects of Amlodipine

| Organelle | Cell/Tissue Type | Observed Effect | Mechanism/Context | Reference |

|---|---|---|---|---|

| Mitochondria | Rat Liver | Protective; reduced damage | Ischemia-Reperfusion Injury | srce.hrnih.gov |

| Mitochondria | Canine Myocardium | Prevented dysfunction | Ischemia-Reperfusion Injury | nih.gov |

| Endoplasmic Reticulum | Esophageal Carcinoma Cells | Induces ER Stress | Apoptosis Induction | nih.gov |

Structure Activity Relationships Sar and Computational Studies of Amlo Dp 1

Elucidation of Key Pharmacophores and Structural Motifs of Amlo-DP-1

Information specifically detailing the elucidation of key pharmacophores and structural motifs of this compound through experimental or computational methods was not found in the conducted search.

Systematic Modification and Activity Profiling of this compound Analogues

Detailed research findings on systematic modification and activity profiling of this compound analogues were not available from the conducted search.

Isosteric Replacements and Bioisosterism in this compound Design

Information regarding the application of isosteric replacements and bioisosterism principles in the design of this compound or its analogues was not found.

Computational Chemistry and Molecular Modeling of this compound

Specific studies employing computational chemistry and molecular modeling techniques focused on this compound were not identified in the conducted search.

Quantum Chemical Calculations and Electronic Structure of this compound

Detailed results from quantum chemical calculations or analyses of the electronic structure of this compound were not available. While computed properties like molecular formula and molecular weight are listed nih.gov, in-depth quantum mechanical studies were not found.

Molecular Docking and Ligand-Protein Interactions of this compound

Studies specifically describing molecular docking simulations or the detailed analysis of ligand-protein interactions involving this compound were not found.

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Series

Specific Quantitative Structure-Activity Relationship (QSAR) modeling studies focused on an "this compound series" were not found within the search results. QSAR is a computational method used to find a relationship between chemical structure and biological activity, often employing statistical models to predict the activity of new compounds based on their molecular descriptors. nih.govnih.gov

Studies have applied QSAR methodologies to series of 1,4-dihydropyridines, including Amlodipine (B1666008) analogues, to understand the structural features influencing their activity as calcium channel blockers. researchgate.netjocpr.comdergipark.org.tr These studies often involve calculating various physicochemical parameters or molecular descriptors and correlating them with observed biological activity using statistical methods like multiple linear regression (MLR), principal component regression (PCR), and partial least squares (PLS) regression. jocpr.comdergipark.org.tr Metrics such as R² (coefficient of determination) and Q² (cross-validation) are used to evaluate the predictive ability and robustness of the generated QSAR models. nih.govnih.govjocpr.com

While these approaches are valuable for understanding the SAR of dihydropyridines and designing new analogues with potentially improved properties, the absence of published QSAR studies specifically on an this compound series limits the ability to discuss specific findings related to this compound in this context.

Conformational Analysis and Stereochemical Aspects of this compound

Information specifically on the detailed conformational analysis and stereochemical aspects of this compound is limited in the provided search results. One source indicates that this compound has "MIXED" stereochemistry and lists 0 defined stereocenters out of 2. ncats.io This suggests that this compound may exist as a mixture of stereoisomers or that its specific stereochemical configuration has not been fully elucidated or reported in the available literature.

In contrast, the conformational analysis and stereochemistry of Amlodipine, the parent compound, have been more extensively studied. Amlodipine is known to be a chiral compound and is therapeutically used as a racemate, a 1:1 mixture of its (R)-(+) and (S)-(-) enantiomers. pjbmb.org.pkscispace.comresearchgate.net Studies have shown that the pharmacological activity of Amlodipine as a calcium channel blocker primarily resides in the S-(-) enantiomer. chemicalbook.comscispace.comresearchgate.netwikipedia.org The S-(-) enantiomer has been reported to have significantly stronger calcium channel blocking activity compared to the R-(+) enantiomer. scispace.com

Computational methods, such as Hartree-Fock (HF) calculations and geometry optimization using software like ArgusLab, have been applied to study the conformational preferences of Amlodipine Besylate. pjbmb.org.pkresearchgate.netresearchgate.net These studies aim to determine the most stable three-dimensional arrangements of the molecule by calculating its minimum potential energy. pjbmb.org.pkresearchgate.netresearchgate.net X-ray crystallography has also been used to determine the solid-state structure and absolute configuration of Amlodipine enantiomers. pjbmb.org.pknih.gov The dihydropyridine (B1217469) ring in Amlodipine has been observed to adopt a boat conformation, with the phenyl ring at C4 positioned nearly perpendicular to the dihydropyridine ring. mdpi.com

Given that this compound is a degradation product of Amlodipine, its conformational and stereochemical properties would be related to, but distinct from, those of Amlodipine due to the structural transformation. However, specific detailed analyses of these aspects for this compound were not found in the consulted literature.

Preclinical Pharmacokinetics and Pharmacodynamics of Amlo Dp 1 Mechanistic Focus

Absorption and Distribution Studies of Amlo-DP-1 in Preclinical Models

Detailed preclinical studies specifically investigating the absorption and distribution characteristics of this compound in various biological models were not found in the conducted literature search. Such studies would typically explore how the compound is absorbed into the bloodstream following administration and how it is subsequently distributed throughout the body.

Membrane Permeability and Transporter Interactions of this compound

Specific preclinical data concerning the membrane permeability of this compound and its potential interactions with biological transporters were not identified. Investigations in this area would typically involve in vitro assays using cell lines or artificial membranes to assess the compound's ability to cross biological barriers and studies to determine if it is a substrate for or inhibitor of uptake or efflux transporters.

Tissue Distribution and Accumulation Patterns of this compound

Detailed information on the tissue distribution and potential accumulation patterns of this compound in preclinical species was not available in the search results. Studies in this area would typically involve administering the compound to animals and measuring its concentration in various tissues and organs over time to understand its distribution profile.

Plasma Protein Binding Characteristics of this compound

Specific preclinical data regarding the extent to which this compound binds to plasma proteins was not found. Plasma protein binding can significantly influence a compound's distribution, metabolism, and elimination.

Metabolism and Biotransformation Pathways of this compound in Preclinical Systems

Comprehensive preclinical data detailing the metabolism and biotransformation pathways of this compound were not identified in the conducted search. Studies in this area would typically involve incubating the compound with liver microsomes, hepatocytes, or other metabolic systems to identify how it is metabolized.

Identification of this compound Metabolites and Metabolizing Enzymes

Specific information on the identification of metabolites formed from this compound or the enzymes responsible for its biotransformation in preclinical systems was not available.

Enzyme Induction and Inhibition Studies by this compound

Detailed preclinical studies investigating the potential of this compound to induce or inhibit drug-metabolizing enzymes were not found. Such studies are crucial for understanding potential drug-drug interactions.

Based on the available information from the search results, detailed preclinical pharmacokinetic and pharmacodynamic data specifically pertaining to the chemical compound "this compound" (PubChem CID 20612542) could not be found. The search results primarily provided information regarding Amlodipine (B1666008) (PubChem CID 2162), a different chemical entity, and its pharmacokinetic profile, metabolism, and excretion in humans and some animal studies. Information related to "AMLO" in the context of biomarkers for melanoma also appeared but is unrelated to the chemical compound "this compound".

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline focusing solely on the preclinical pharmacokinetics and pharmacodynamics of this compound, as the necessary specific data for this compound are not present in the search results.

The requested sections, including species-specific metabolic differences, excretion mechanisms (renal and hepatic clearance), pharmacodynamic markers (target engagement, biomarker identification, dose-response relationships) for this compound in preclinical models, cannot be populated with specific research findings or data tables based on the conducted searches.

Advanced in Vitro and in Vivo Preclinical Model Systems for Amlo Dp 1 Research

Cell Culture Models for Amlo-DP-1 Studies

Cell culture models are fundamental tools in preclinical research, offering simplified systems to investigate the direct effects of a compound on specific cell types.

2D Monolayer Cultures and Co-culture Systems for this compound Investigation

Two-dimensional (2D) monolayer cell cultures involve growing cells as a single layer on a flat surface. This straightforward approach is widely used for initial screening and basic mechanistic studies of compounds. For this compound, 2D cultures of relevant cell types, such as vascular smooth muscle cells or cardiac myocytes, could be employed to assess its direct effects on calcium channels or other potential targets. Studies on amlodipine (B1666008), the parent compound, have utilized in vitro systems, including rat aorta and dog coronary artery preparations, to investigate its inhibitory effects on calcium-induced and potassium-depolarization-induced contractions. hres.ca Radioligand binding experiments with amlodipine have also been conducted using bovine brain tissue to characterize interactions with calcium channel binding sites. hres.ca

Co-culture systems, where two or more different cell types are grown together, can provide a more complex and physiologically relevant environment than simple monolayers. For this compound research, co-cultures of endothelial cells and smooth muscle cells could be used to study the compound's effects on vascular function and cell-cell interactions. Similarly, co-cultures involving cardiac cells and fibroblasts could help investigate potential effects on cardiac remodeling.

3D Cell Culture Models (Spheroids, Organoids) in this compound Research

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a higher level of biological complexity compared to 2D cultures, mimicking the in vivo tissue architecture and cell-cell interactions more closely. Spheroids are spherical aggregates of cells, while organoids are more complex, self-organizing 3D structures that can replicate some of the functions of an organ.

For this compound, 3D models could be particularly valuable for studying its effects in a context that better reflects the tissue microenvironment. Cardiac spheroids or organoids could be used to assess the compound's impact on cardiac contractility, electrical activity, and long-term viability in a more physiologically relevant setting than 2D cultures. Similarly, vascular spheroids could provide insights into the compound's effects on angiogenesis and vascular remodeling. While specific studies on this compound using these advanced 3D models were not found in the search results, amlodipine's mechanism of action involves inhibiting calcium ion influx into vascular smooth muscle and cardiac muscle cells, suggesting the relevance of such models for studying related compounds. nih.govdrugbank.com

Primary Cell Isolation and Culture for this compound Mechanistic Studies

Primary cell cultures, derived directly from tissues, offer a model system that retains many of the characteristics of the original cells in vivo. Using primary cells relevant to the potential targets of this compound can provide valuable insights into its direct cellular mechanisms.

For example, primary cultures of vascular smooth muscle cells, cardiac myocytes, or endothelial cells isolated from animal models could be used to study this compound's effects on calcium handling, gene expression, and signaling pathways. Studies on amlodipine have utilized primary cultures of rat mesangial cells to examine the effect of a sodium pump inhibitor on contraction, proliferation, and calcium mobilization. researchgate.net This highlights the utility of primary cell cultures in dissecting the cellular mechanisms of compounds affecting cardiovascular function. Investigating this compound in similar primary cell systems could help elucidate its specific cellular targets and effects.

Animal Models for this compound Mechanistic Research

Animal models are indispensable for evaluating the in vivo effects of a compound, providing a complex biological system to study pharmacokinetics, pharmacodynamics, efficacy, and potential mechanisms of action in a living organism.

Selection and Characterization of Relevant Disease Models for this compound Investigation

The selection of appropriate animal models is crucial for preclinical research on this compound, depending on the hypothesized biological activities of the compound. Given that this compound is a degradation product of amlodipine, a calcium channel blocker used for cardiovascular conditions, relevant animal models would likely include those mimicking hypertension, angina, or potentially other cardiovascular disorders.

Rodent models, such as spontaneously hypertensive rats (SHR) or rats with induced hypertension (e.g., L-NAME-induced), are commonly used to study antihypertensive effects. viamedica.plajol.info A study investigating the effects of high-dose amlodipine used Sprague-Dawley rats to examine changes in blood pressure, heart rate, and gene expression in the ventricles and aorta. researchgate.netnih.gov Murine models of heart failure, such as those induced by viral myocarditis, have also been used to study the effects of amlodipine. nih.gov These models allow researchers to investigate the compound's impact on blood pressure, heart function, and vascular health in a systemic context.

Beyond cardiovascular models, if this compound is hypothesized to have other biological activities, models relevant to those specific conditions would be selected. Characterization of these models before administering this compound is essential to establish baseline parameters and ensure the model accurately reflects the disease state being investigated. This includes measuring physiological parameters (e.g., blood pressure, heart rate, cardiac function), biochemical markers, and histological changes.

Methodologies for this compound Administration in Animal Models for Research Purposes

The method of administering this compound in animal models depends on the research question and the physical properties of the compound. Common routes of administration in preclinical animal studies include oral gavage, intravenous injection, subcutaneous injection, and intraperitoneal injection.

Oral administration is often used to mimic the most common route of drug intake in humans. Intravenous administration allows for precise dosing and assessment of immediate effects, bypassing absorption barriers. Subcutaneous and intraperitoneal routes can be used for sustained release or when oral administration is not feasible.

Ex Vivo Tissue Analysis and Histopathology in this compound Animal Studies

Information regarding ex vivo tissue analysis and histopathology specifically conducted in animal studies involving this compound was not found within the search results. Studies discussing histopathology in animal models were primarily related to Amlodipine or other compounds.

Microfluidic and Organ-on-a-Chip Systems for this compound Research

Research utilizing microfluidic and organ-on-a-chip systems specifically for studying this compound was not identified in the search results. While these technologies are discussed in the broader scientific context for drug research and disease modeling, their application to this compound is not evident from the available information.

In Silico Modeling of Biological Systems Relevant to this compound Action

In silico modeling studies specifically focused on the biological systems relevant to the action of this compound were not found in the conducted searches. In silico approaches were mentioned in the context of designing and evaluating analogs of other compounds, such as amlodipine bio-isosteres, but not this compound itself.

Analytical Methodologies for Amlo Dp 1 and Its Metabolites in Research Matrices

Chromatographic Techniques for Amlo-DP-1 Quantification

Chromatography plays a vital role in separating this compound from complex mixtures found in research samples, allowing for its accurate quantification and the analysis of its transformation products.

HPLC-UV/MS for Quantification of this compound in Biological Research Matrices

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Mass Spectrometry (MS) is a powerful and widely used technique for the quantification of non-volatile and semi-volatile compounds such as this compound in biological research matrices. HPLC separates the components of a sample based on their differential interactions with a stationary phase and a mobile phase. For this compound, reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase.

UV detection is suitable for compounds possessing chromophores, which absorb UV light. The structure of this compound, containing aromatic rings and ester groups, suggests it would have a UV chromophore, allowing for its detection and quantification by UV spectroscopy at an appropriate wavelength.

Coupling HPLC with Mass Spectrometry (HPLC-MS) provides enhanced selectivity and sensitivity. MS detects compounds based on their mass-to-charge ratio (m/z). This allows for the unambiguous identification of this compound by its molecular ion or characteristic fragment ions, even in complex biological matrices where interfering substances might co-elute in HPLC-UV alone. Tandem MS (MS/MS) can be used to obtain fragmentation patterns, providing further structural information and improving the specificity of quantification through techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Sample preparation for biological matrices (e.g., plasma, urine, tissue extracts) typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate this compound and remove interfering substances before HPLC-UV/MS analysis.

GC-MS for Analysis of Volatile this compound Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is highly valuable for the analysis of potential volatile metabolites that might be formed during its metabolism in biological or environmental research studies.

In GC, the sample is vaporized and carried by an inert gas through a capillary column coated with a stationary phase. Compounds separate based on their boiling points and interactions with the stationary phase. The eluting compounds are then detected and identified by MS. The fragmentation patterns obtained from the electron ionization (EI) source commonly used in GC-MS provide characteristic fingerprints that aid in the identification of metabolites by searching against mass spectral libraries. Sample preparation for GC-MS analysis of volatile metabolites often involves techniques like headspace analysis or solid-phase microextraction (SPME) to isolate the volatile components from the research matrix.

Chiral Chromatography for Enantiomeric Purity of this compound

Chiral chromatography is essential for analyzing compounds that exist as enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. If this compound possesses a chiral center, it can exist as a pair of enantiomers. Different enantiomers can exhibit different biological activities or pharmacokinetic profiles, making the assessment of enantiomeric purity critical in research.

Chiral chromatography utilizes a stationary phase that is specifically designed to interact differently with each enantiomer, allowing for their separation. This can be achieved using chiral stationary phases (CSPs) in HPLC or GC. By separating the enantiomers, chiral chromatography allows for the determination of the enantiomeric composition of a sample of this compound, ensuring its purity for research purposes or analyzing the stereoselective metabolism or degradation in a research system.

Spectroscopic Techniques in this compound Research

Spectroscopic methods provide valuable information about the structure and identity of this compound.

NMR Spectroscopy for Structural Confirmation of this compound in Research Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the structure of organic compounds. In this compound research, NMR spectroscopy (e.g., ¹H NMR, ¹³C NMR) is used to confirm the structural integrity of synthesized or isolated samples. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectrum, researchers can elucidate the arrangement of atoms and functional groups within the this compound molecule.

NMR can also be used to assess the purity of a sample and to identify impurities. In research involving reactions or degradation studies of this compound, NMR can help in identifying the structure of reaction products or degradation products. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) provide more detailed information about the connectivity of atoms and can be crucial for confirming complex structures or assigning signals in crowded spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of this compound

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight of this compound and obtaining information about its fragmentation patterns. As discussed in the context of HPLC-MS and GC-MS, MS provides a mass-to-charge ratio (m/z) for the intact molecule (molecular ion) and its fragments.

Different ionization techniques can be used depending on the nature of the sample and the information required. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for HPLC-MS analysis of this compound, typically producing protonated or deprotonated molecular ions. Electron Ionization (EI), used in GC-MS, typically results in more extensive fragmentation, providing characteristic fragment ions that can be used for identification by comparison with spectral libraries. The fragmentation pattern is unique to the structure of this compound and provides valuable evidence for its identification and confirmation in research samples. High-resolution MS can provide accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions, further increasing the confidence in identification.

UV-Vis and Fluorescence Spectroscopy for this compound Concentration Determination

UV-Vis spectroscopy is a widely used technique for the quantitative determination of compounds that absorb ultraviolet or visible light. Studies on amlodipine (B1666008) have utilized UV spectrophotometry for its analysis in various matrices, including pharmaceutical formulations and biological fluids, by measuring absorbance at specific wavelengths, such as 237 nm or 238 nm. jsirjournal.comijprajournal.comnih.govnih.govarcjournals.org This suggests that this compound, likely possessing chromophores similar to amlodipine due to its structural relation nih.govwikipedia.org, would also exhibit characteristic UV absorption properties. Determining the optimal wavelength of maximum absorbance (λmax) for this compound would be a critical initial step for developing a UV-Vis spectroscopic method for its quantification in research matrices.

Fluorescence spectroscopy is another sensitive technique for quantifying compounds that exhibit native fluorescence or can be derivatized to become fluorescent. Research on amlodipine has demonstrated its native fluorescence, allowing for its determination using spectrofluorimetry with specific excitation and emission wavelengths. researchgate.netresearchgate.net For amlodipine, excitation wavelengths around 360-361 nm and emission wavelengths around 440-442 nm have been reported for analysis in matrices like human plasma and methanol. researchgate.netresearchgate.net If this compound possesses native fluorescence or can be appropriately derivatized, fluorescence spectroscopy could offer a sensitive method for its detection and quantification in research samples.

Developing UV-Vis or fluorescence spectroscopic methods for this compound would involve establishing calibration curves using known concentrations of the compound in the relevant research matrix or a suitable solvent. The linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the developed method would need to be validated according to relevant guidelines.

Immunoassays and Biosensors for this compound Detection in Research Settings

Immunoassays are analytical techniques that utilize the specific binding of antibodies to an analyte for its detection and quantification. While the search results mention the use of enzyme-linked immunosorbent assay (ELISA) for the determination of amlodipine in biological fluids nih.gov, specific immunoassay development for this compound is not detailed in the provided literature. Developing an immunoassay for this compound would require the generation of specific antibodies that selectively bind to this compound. These assays can offer high sensitivity and throughput, making them potentially suitable for analyzing large numbers of research samples. Various immunoassay formats, such as ELISA or competitive binding assays, could be explored.

Biosensors integrate a biological recognition element (like an antibody or enzyme) with a transducer to produce a measurable signal upon analyte binding. Electrochemical biosensors have been reported for the analysis of amlodipine in pharmaceutical formulations and biological fluids. researchgate.net These sensors can offer advantages such as rapid analysis, portability, and potential for real-time monitoring. researchgate.net The application of biosensors for this compound detection in research settings would similarly involve immobilizing a specific recognition element for this compound onto a transducer surface. Research into biosensing for this compound would focus on identifying suitable biorecognition elements and optimizing sensor performance characteristics like sensitivity, selectivity, and stability in complex research matrices. Biosensors have also been explored in the broader context of medication adherence monitoring, which could be relevant for detecting compounds like this compound in biological samples. core.ac.uk

Sample Preparation and Extraction Methodologies for this compound in Research Matrices

Effective sample preparation and extraction are crucial steps in the analysis of analytes in complex research matrices to isolate the target compound from interfering substances and concentrate it for detection. Research on amlodipine in biological matrices such as plasma and serum has employed various extraction techniques. researchgate.netnih.gov

Common sample preparation and extraction methodologies that would be considered for this compound in research matrices include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. For amlodipine, organic solvents like diethyl ether and hexane (B92381) mixtures have been used for extraction from plasma and serum. researchgate.net The choice of solvents for this compound would depend on its polarity and solubility characteristics to achieve efficient extraction from the specific research matrix.

Solid Phase Extraction (SPE): SPE is a chromatographic technique that uses a solid stationary phase to selectively adsorb the analyte or remove impurities from the sample matrix. SPE has been applied for the extraction of amlodipine from human plasma. researchgate.net Optimizing an SPE method for this compound would involve selecting an appropriate stationary phase chemistry and elution solvent to ensure efficient recovery and clean extracts.

Protein Precipitation: This method is often used for biological matrices to remove proteins that can interfere with downstream analysis. Protein precipitation has been utilized in the sample preparation for amlodipine analysis in plasma. pillbuys.comashdin.com This technique involves adding an organic solvent or other precipitating agent to the sample, followed by centrifugation to remove the precipitated proteins.

Hybrid Extraction Methods: Combinations of the above techniques or other methods may be employed to achieve optimal extraction efficiency and sample clean-up depending on the research matrix and the required sensitivity. A hybrid extraction method involving formic acid and ethyl acetate (B1210297) has been reported for related compounds in human plasma. pillbuys.com

The selection and optimization of sample preparation and extraction methodologies for this compound in research matrices would be guided by the nature of the matrix (e.g., biological fluid, tissue, environmental sample), the concentration of this compound, and the sensitivity of the chosen analytical technique. Validation of the extraction method would be necessary to ensure consistent and high recovery of this compound from the matrix.

Theoretic Applications and Translational Potential of Amlo Dp 1 Research Non Clinical

Hypothesis Generation for Future Therapeutic Modalities Involving Amlo-DP-1 (Theoretical Frameworks)

Hypothesis generation for a novel or poorly characterized compound like "this compound" would initially involve exploring its potential interactions with biological targets based on its predicted or hypothesized chemical structure. If "this compound" were, for instance, structurally related to known therapeutic agents like calcium channel blockers (given the "Amlo" prefix, which is associated with Amlodipine), initial hypotheses might center on its potential effects on ion channels or other cardiovascular targets. 1mg.com1mg.comnps.org.audrugbank.comnih.gov Theoretical frameworks could be built around molecular docking studies and in silico simulations to predict binding affinities and potential mechanisms of action. Researchers might hypothesize that "this compound" could act as an agonist, antagonist, or modulator of specific receptors or enzymes. Further hypotheses could explore its potential influence on cellular pathways implicated in various disease states, such as those involved in inflammation, proliferation, or apoptosis, based on any observed preliminary biological activity or structural clues.

Conceptual Frameworks for Combination Therapies Involving this compound

Conceptual frameworks for combining "this compound" with other therapeutic agents would depend heavily on its hypothesized primary mechanism of action and potential synergistic or additive effects. If "this compound" were hypothesized to modulate a specific pathway, combination therapies could be designed to target complementary pathways to achieve enhanced therapeutic outcomes or potentially reduce the required dose of individual components, thereby minimizing potential off-target effects. For example, if "this compound" were theoretically found to influence vascular tone, its combination with agents targeting the renin-angiotensin system or endothelin pathways could be conceptually explored for conditions like hypertension. mpa.seviamedica.plnih.govfrontiersin.orgnih.govsemanticscholar.org Theoretical models of drug synergy could be employed to predict favorable combinations for further investigation.

Biomarker Discovery and Research Tool Development Related to this compound Pathways

Research into the biological pathways potentially modulated by "this compound" could theoretically lead to the discovery of novel biomarkers. If "this compound" interacts with specific proteins or influences the expression of certain genes, these molecules could serve as indicators of compound activity or pathway engagement. amlo-biosciences.comgoogle.comamlo-biosciences.com For example, changes in the levels of specific signaling molecules or the expression of genes downstream of a hypothesized target could be investigated as potential biomarkers in non-clinical models. Furthermore, the development of research tools related to "this compound" pathways might involve creatingPues, labeled versions of the compound or developing assays to measure its interaction with its target(s).

Development of Novel Research Probes and Chemical Tools Based on this compound

If "this compound" possesses unique structural features or interacts with biological targets in a specific manner, it could serve as a foundation for developing novel research probes and chemical tools. Modifications to the structure of "this compound" could lead to the creation of analogs with altered potency, selectivity, or pharmacokinetic properties. These analogs could be used to dissect the intricacies of the biological pathways that "this compound" is hypothesized to influence. researchgate.net For instance, the synthesis of photoaffinity labels or fluorescent probes based on the "this compound" scaffold could enable the identification and visualization of its binding partners in cellular or tissue contexts.

Broader Economic and Societal Implications of this compound Research (General Academic Context)

In a general academic context, research into a novel compound like "this compound," even at the theoretical and non-clinical stages, can have broader economic and societal implications. The pursuit of understanding its potential biological activities and mechanisms contributes to the fundamental knowledge base in chemistry, biology, and pharmacology. scielo.org.mx Discoveries made during this research could potentially open up new avenues for therapeutic development, stimulating further research and investment. While the direct economic impact at this theoretical stage is minimal, the potential for future translation into a therapeutic agent could have significant societal benefits by addressing unmet medical needs, contingent upon successful further development and clinical validation.

Challenges and Future Directions in Amlo Dp 1 Research

Methodological Advancements and Innovations in Amlo-DP-1 Research

Detailed published research specifically on methodological advancements and innovations solely for the analysis or study of this compound (CAS 949155-12-8) was not found in the conducted searches. However, the analysis of pharmaceutical impurities in general benefits from ongoing advancements in analytical techniques. High-performance liquid chromatography (HPLC), particularly with advanced detectors like mass spectrometry (MS and MS/MS), remains a cornerstone for separating and identifying impurities nih.govlcms.cz. Ultra-high-performance liquid chromatography (UHPLC) offers improved resolution and speed sigmaaldrich.com. Advances in hyphenated techniques, such as LC-MS/MS and GC-MS, are critical for the structural elucidation of unknown impurities nih.govlcms.cz. Sample preparation techniques, including solid-phase extraction (SPE), are also continuously being refined to improve the isolation and concentration of impurities from complex matrices nih.gov. Future research in this area, if focused on this compound, would likely leverage these advanced analytical platforms to develop more sensitive and specific methods for its detection and quantification.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Studies

No specific published research integrating omics technologies (genomics, proteomics, metabolomics) specifically in studies involving this compound was identified in the conducted searches. The application of omics technologies in pharmaceutical research is primarily focused on understanding the biological effects of active pharmaceutical ingredients (APIs), identifying biomarkers, and elucidating disease mechanisms. While omics could potentially be applied to study the biological impact of impurities, this is a less common application, particularly for individual related compounds like this compound, unless they are found to have significant biological activity or toxicity. Future directions could potentially explore the metabolomic profile changes induced by exposure to this compound if it were present at biologically relevant levels, but this would require evidence of such relevance.

Artificial Intelligence and Machine Learning Applications in this compound Discovery Research

No specific published research detailing the application of Artificial Intelligence (AI) and Machine Learning (ML) specifically in the discovery or study of this compound was found in the conducted searches. AI and ML are increasingly being used in drug discovery and development for various purposes, including target identification, molecule design, synthesis prediction, and predicting pharmacokinetic and toxicological properties. While these technologies can be applied to predict the formation, properties, or potential toxicity of pharmaceutical impurities based on their structure, specific applications to a single related compound like this compound were not evident. Future research could potentially use AI/ML to predict the likelihood of this compound formation during Amlodipine (B1666008) synthesis or storage, or to estimate its potential biological activity or toxicity based on its structural similarity to Amlodipine and other known compounds.

Ethical Considerations in Preclinical Research Involving this compound

No specific published research discussing ethical considerations specifically in preclinical research involving this compound was identified in the conducted searches. Ethical considerations in preclinical research generally revolve around the humane treatment of animals, the necessity of the research, and the potential benefits outweighing the risks. When studying pharmaceutical impurities, preclinical research (such as toxicity studies) is typically conducted on the impurity itself if it is present above certain thresholds and its potential impact on safety is unknown raps.org. The ethical considerations for such studies involving this compound would align with the general principles of ethical preclinical research, ensuring that studies are designed to minimize harm and maximize the scientific value of the data obtained.

Collaborative Research Frameworks and Interdisciplinary Approaches for this compound Advancement

No specific published information detailing collaborative research frameworks and interdisciplinary approaches specifically focused on the advancement of this compound research was found in the conducted searches. Research into pharmaceutical impurities often involves collaboration between analytical chemists, synthetic chemists, toxicologists, and regulatory scientists within pharmaceutical companies and regulatory agencies raps.org. Academic collaborations may also occur to develop novel analytical methods or understand impurity formation mechanisms. Advancement in the understanding and control of this compound, like other impurities, would likely benefit from such interdisciplinary collaboration to cover aspects from synthesis and analysis to potential biological effects and regulatory implications.

Compound Names and PubChem CIDs

Q & A

Q. What strategies ensure reproducibility in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.